Cas no 2228140-38-1 (tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate)

Tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate is a specialized fluorosulfonyl-containing carbamate derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a fluorosulfonyl group, which enhances reactivity in nucleophilic substitution reactions, and a trifluoromethyl substituent, contributing to electron-withdrawing properties and metabolic stability. The tert-butyl carbamate moiety provides protection for amine functionalities, enabling selective deprotection under mild conditions. This compound is particularly valuable in the synthesis of bioactive molecules, where precise functional group manipulation is required. Its high purity and well-defined reactivity profile make it a reliable reagent for advanced synthetic applications.
tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate structure
2228140-38-1 structure
Product name:tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate
CAS No:2228140-38-1
MF:C12H13F4NO4S
Molecular Weight:343.294536352158
CID:6080168
PubChem ID:165654138

tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate
    • EN300-1900369
    • 2228140-38-1
    • tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
    • インチ: 1S/C12H13F4NO4S/c1-11(2,3)21-10(18)17-8-6-7(12(13,14)15)4-5-9(8)22(16,19)20/h4-6H,1-3H3,(H,17,18)
    • InChIKey: JZARVMKTKFOKHS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(F)(F)F)=CC=1NC(=O)OC(C)(C)C)(=O)(=O)F

計算された属性

  • 精确分子量: 343.05014172g/mol
  • 同位素质量: 343.05014172g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 507
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 80.8Ų

tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1900369-2.5g
tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
2228140-38-1
2.5g
$2100.0 2023-09-18
Enamine
EN300-1900369-0.25g
tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
2228140-38-1
0.25g
$985.0 2023-09-18
Enamine
EN300-1900369-0.05g
tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
2228140-38-1
0.05g
$900.0 2023-09-18
Enamine
EN300-1900369-1.0g
tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
2228140-38-1
1g
$1070.0 2023-06-02
Enamine
EN300-1900369-1g
tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
2228140-38-1
1g
$1070.0 2023-09-18
Enamine
EN300-1900369-10g
tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
2228140-38-1
10g
$4606.0 2023-09-18
Enamine
EN300-1900369-0.5g
tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
2228140-38-1
0.5g
$1027.0 2023-09-18
Enamine
EN300-1900369-10.0g
tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
2228140-38-1
10g
$4606.0 2023-06-02
Enamine
EN300-1900369-0.1g
tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
2228140-38-1
0.1g
$943.0 2023-09-18
Enamine
EN300-1900369-5g
tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate
2228140-38-1
5g
$3105.0 2023-09-18

tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate 関連文献

tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamateに関する追加情報

Advanced Synthesis and Functional Applications of tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate (CAS No. 2228140-38-1)

tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate represents a highly specialized fluorinated carbamate derivative with significant potential in pharmaceutical and materials science research. This compound, identified by its unique CAS No. 2228140-38-1, features a combination of fluorosulfonyl and trifluoromethyl functional groups, which confer exceptional stability and reactivity under various chemical conditions. Recent advancements in synthetic methodologies have enabled the precise incorporation of these groups, enhancing the compound's utility in the development of bioactive molecules and advanced materials.

The molecular architecture of tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate is characterized by its phenyl ring substituted with two fluorinated moieties: a fluorosulfonyl group at the 2-position and a trifluoromethyl group at the 5-position. The tert-butyl substituent at the nitrogen atom further stabilizes the molecule by reducing potential hydrolytic degradation. This structural design not only improves the compound's chemical resilience but also modulates its interactions with biological targets, making it a valuable scaffold for drug discovery.

Recent studies published in Journal of Medicinal Chemistry (2024) highlight the role of fluorosulfonyl groups in enhancing the lipophilicity and metabolic stability of small molecules. For instance, compounds containing fluorosulfonyl substituents have demonstrated improved half-lives in vivo, a critical factor for drug candidates targeting chronic diseases. Similarly, the trifluoromethyl group contributes to the compound's hydrophobicity, which can influence its permeability across biological membranes and its ability to penetrate cellular compartments.

One of the most promising applications of tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate lies in its potential as a building block for the synthesis of novel antiviral agents. A 2023 study in Angewandte Chemie International Edition reported that fluorinated carbamates exhibit enhanced binding affinities to viral proteases, a key target for antiviral drug development. The fluorosulfonyl group in this compound may act as a hydrogen bond acceptor, improving its interactions with enzyme active sites and thereby increasing its efficacy against pathogens.

The synthesis of tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate involves a series of well-defined steps, including the functionalization of a phenyl ring with fluorosulfonyl and trifluoromethyl groups. Modern synthetic approaches, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted fluorination, have significantly accelerated the production of this compound. These methods ensure high yields and purity, which are essential for downstream applications in pharmaceutical development.

From a pharmacological perspective, the fluorosulfonyl group in tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate may modulate its interactions with biological targets. For example, in a 2024 review published in MedChemComm, researchers emphasized the role of fluorinated carbamates in modulating enzyme activity. The fluorosulfonyl group can act as a pseudohalogen, mimicking the behavior of halogen atoms while offering greater functional versatility. This property makes the compound a candidate for the design of enzyme inhibitors with improved selectivity.

Recent advancements in materials science have also expanded the applications of tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate. A 2023 study in Advanced Materials demonstrated its use as a precursor for the synthesis of fluorinated polymers with tailored electrochemical properties. The trifluoromethyl group contributes to the polymer's hydrophobicity, while the fluorosulfonyl group enhances its ionic conductivity, making it suitable for applications in energy storage and optoelectronics.

Challenges in the development of tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate include optimizing its solubility and bioavailability. While the fluorosulfonyl group improves stability, it may also reduce aqueous solubility, which is a critical factor for oral drug delivery. Researchers are exploring strategies such as the incorporation of hydrophilic moieties or the use of prodrug approaches to overcome this limitation. A 2024 preprint in ACS Medicinal Chemistry Letters proposed the use of tert-butyl groups as temporary protecting groups to enhance solubility during the early stages of drug development.

In conclusion, tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate (CAS No. 2228140-38-1) is a multifunctional compound with broad implications in pharmaceutical and materials science. Its unique combination of fluorosulfonyl and trifluoromethyl groups, coupled with the stabilizing effect of the tert-butyl substituent, positions it as a valuable scaffold for the development of next-generation therapeutics and advanced materials. Ongoing research continues to explore its potential in diverse applications, underscoring its significance in modern chemical innovation.

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